(3-(Benzyloxy)phenyl)methanamine hydrochloride
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Overview
Description
(3-(Benzyloxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H16ClNO. It is a hydrochloride salt form of (3-(benzyloxy)phenyl)methanamine, which is an aromatic amine. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)phenyl)methanamine hydrochloride typically involves the reaction of (3-(benzyloxy)phenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving (3-(benzyloxy)phenyl)methanamine in an appropriate solvent, followed by the addition of hydrochloric acid. The reaction mixture is then stirred and heated to facilitate the formation of the hydrochloride salt. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (3-(Benzyloxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: (3-(Benzyloxy)phenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological molecules. It is also used in the development of fluorescent probes and sensors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its pharmacological properties and potential use in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- (4-(Benzyloxy)phenyl)methanamine hydrochloride
- (2-(Benzyloxy)phenyl)methanamine hydrochloride
- (3-(Methoxy)phenyl)methanamine hydrochloride
Comparison: (3-(Benzyloxy)phenyl)methanamine hydrochloride is unique due to the position of the benzyloxy group on the aromatic ring. This positional isomerism can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12;/h1-9H,10-11,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQYQQLMPJNJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104566-41-8 |
Source
|
Record name | [3-(benzyloxy)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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